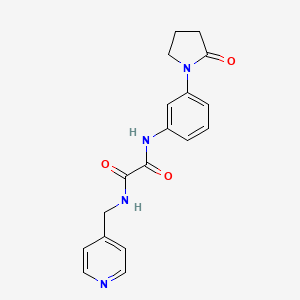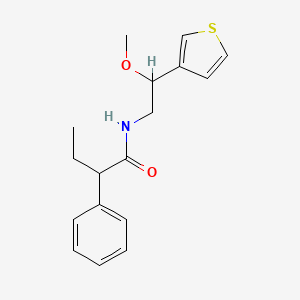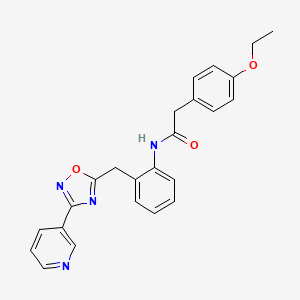
N-(3-磺酰氨基苯基)乙酰胺
描述
“N-(3-sulfamoylphenyl)acetamide” is an organic compound . It is a derivative of acetic acid and is the simplest amide . It is widely used as a plasticizer .
Synthesis Analysis
The synthesis of “N-(3-sulfamoylphenyl)acetamide” can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of “N-(3-sulfamoylphenyl)acetamide” is C8H10N2O3S . The structure includes the sulfonamide group and the amino group in the para position of the benzene ring .科学研究应用
合成与反应作为构建模块
N-(3-磺酰胺基苯基)乙酰胺已被探索为杂环合成领域中一种通用的合成子。它作为构建模块用于创建多官能杂环化合物,展示了其在合成化学中的重要性 (Gouda, 2014)。
抗癌活性
研究已将 N-(3-磺酰胺基苯基)乙酰胺的某些衍生物确定为潜在的抗癌剂。这些衍生物已针对特定癌细胞系进行了疗效测试,表明该化合物在癌症治疗中的潜力 (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015)。
抗菌特性
多项研究合成了包含 N-(3-磺酰胺基苯基)乙酰胺中的磺酰胺基部分的新型杂环化合物。这些化合物已被评估其抗菌和抗真菌活性,在抗菌治疗领域显示出有希望的结果 (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。
电子和生物相互作用
使用先进的计算方法研究了该化合物的电子和生物相互作用。这项研究提供了对该化合物反应性、分子对接以及潜在生物应用(例如在真菌和癌症活动中)的见解 (Bharathy 等人,2021)。
免疫调节作用
一种与 N-(3-磺酰胺基苯基)乙酰胺相关的新型合成化合物已显示出改变受肿瘤生长影响的淋巴细胞反应性的能力。这表明其在增强对肿瘤的免疫反应中的潜在应用,为癌症免疫治疗提供了新的途径 (Wang 等人,2004)。
作用机制
Target of Action
N-(3-sulfamoylphenyl)acetamide is an effective inhibitor of human carbonic anhydrases (hCAs), specifically hCA II and hCA VII . These enzymes are zinc-containing proteins that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in various physiological processes, including pH regulation, ion transport, and CO2 and HCO3- transport .
Mode of Action
The compound interacts with its targets through a series of polar and hydrophobic interactions within the active site of the enzymes . The crystal structures of this compound in complex with hCA II and hCA VII reveal that the inhibitor is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II . This suggests that the compound’s conformational flexibility and tail length are key factors in establishing significant differences in the number of favorable enzyme/inhibitor interactions, leading to selective inhibition against the two hCA isoforms .
Biochemical Pathways
The primary biochemical pathway affected by N-(3-sulfamoylphenyl)acetamide is the carbonic anhydrase pathway . By inhibiting hCA II and hCA VII, the compound disrupts the reversible hydration of carbon dioxide, which can have downstream effects on various physiological processes that rely on this reaction . For instance, hCA VII is known to promote neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .
Result of Action
The inhibition of hCA II and hCA VII by N-(3-sulfamoylphenyl)acetamide can lead to various molecular and cellular effects. For instance, the inhibition of hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that this compound may represent a novel pharmacologic mechanism for the treatment of this pathology . Moreover, the compound has shown significant growth inhibition against certain cancer cell lines .
属性
IUPAC Name |
N-(3-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXZWFNWSWLMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-sulfamoylphenyl)acetamide | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)

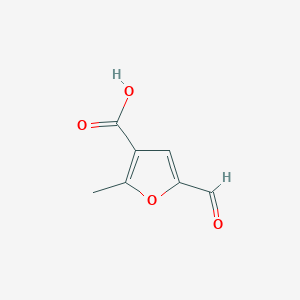
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)
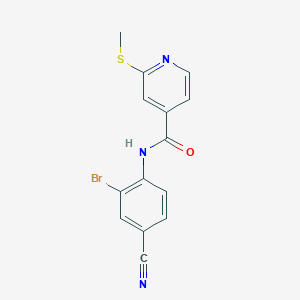
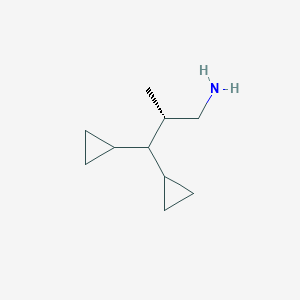
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)
![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)
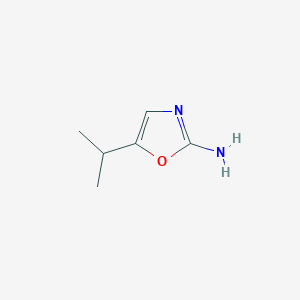
![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)
![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)
